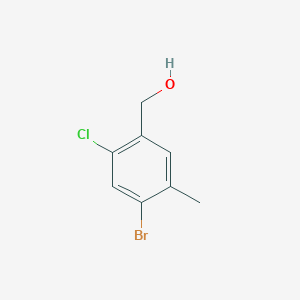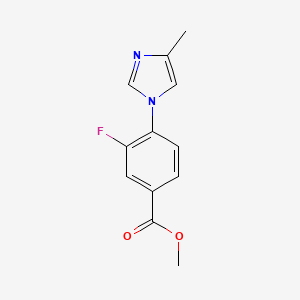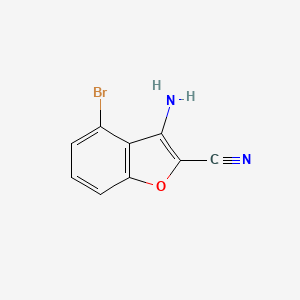
4-Bromo-2-chloro-5-methylbenzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-methylbenzyl Alcohol is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-methylbenzyl Alcohol typically involves the bromination and chlorination of 5-methylbenzyl alcohol. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 4-Bromo-2-chloro-5-methylbenzylamine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group (-OH) is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed:
Oxidation: 4-Bromo-2-chloro-5-methylbenzaldehyde or 4-Bromo-2-chloro-5-methylbenzoic acid.
Reduction: 4-Bromo-2-chloro-5-methylbenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-5-methylbenzyl Alcohol is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzyl Alcohol involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules, thereby modulating its biological effects.
Comparación Con Compuestos Similares
4-Bromo-2-methoxybenzyl Alcohol: Similar in structure but with a methoxy group (-OCH3) instead of a chlorine atom.
4-Bromo-2-chlorobenzyl Alcohol: Lacks the methyl group (-CH3) present in 4-Bromo-2-chloro-5-methylbenzyl Alcohol.
4-Bromo-2-chloro-5-methylphenol: Contains a hydroxyl group (-OH) directly attached to the benzene ring instead of the benzyl alcohol moiety.
Uniqueness: this compound is unique due to the specific combination of bromine, chlorine, and methyl substitutions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H8BrClO |
|---|---|
Peso molecular |
235.50 g/mol |
Nombre IUPAC |
(4-bromo-2-chloro-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 |
Clave InChI |
DNOMFJWGDBBQNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)



![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)
![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)


![6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)
![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)

